molecular formula C14H10O4 B6326526 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid CAS No. 893737-81-0

3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6326526
CAS No.: 893737-81-0
M. Wt: 242.23 g/mol
InChI Key: RWFQKROUDWRLDZ-UHFFFAOYSA-N
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Description

3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C14H10O4 It is a derivative of biphenyl, featuring both formyl and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with biphenyl as the starting material.

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Carboxylation: The carboxyl group can be introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Acyl chlorides, pyridine as a catalyst.

Major Products

    Oxidation: 3’-Carboxy-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 3’-Hydroxymethyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid.

    Substitution: Various esters depending on the acyl chloride used.

Scientific Research Applications

3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and hydroxyl groups.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity. The carboxyl group can participate in acid-base reactions, affecting the compound’s overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    3-Formyl-4-hydroxybenzoic acid: Similar structure but lacks the biphenyl moiety.

    4-Hydroxy-3-nitrobenzaldehyde: Contains a nitro group instead of a carboxyl group.

    3-Hydroxybenzoic acid: Lacks the formyl group.

Uniqueness

3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both formyl and carboxyl groups on a biphenyl scaffold. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and materials science.

Properties

IUPAC Name

4-(3-formyl-4-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-8-12-7-11(5-6-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFQKROUDWRLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602403
Record name 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-81-0
Record name 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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